![molecular formula C25H26N4O2 B2753562 1-{3-[(mesitylsulfonyl)amino]benzoyl}-N-propylpiperidine-4-carboxamide CAS No. 1358257-57-4](/img/structure/B2753562.png)
1-{3-[(mesitylsulfonyl)amino]benzoyl}-N-propylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of piperidine, which is a six-membered ring containing one nitrogen atom . Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
While specific synthesis methods for this compound are not available, piperidine derivatives are typically synthesized through intra- and intermolecular reactions . A series of pyrazole-sulfonamide derivatives were designed and synthesized from a similar compound .Scientific Research Applications
Crystallography and Molecular Structure
Research on compounds like cafenstrole, a triazole herbicide, emphasizes the importance of crystallography in understanding the molecular structure and interactions, such as hydrogen bonds and weak C—H⋯π interactions, that contribute to their stability and function (Kang et al., 2015).
Synthetic Methods and Chemical Properties
Studies demonstrate the synthetic routes and thermal properties of compounds containing benzoyl and sulfonyl groups. For instance, the thermal decomposition of certain N,O-diacyl-N-t-butylhydroxylamines has been explored to understand their behavior under specific conditions, potentially applicable to the synthesis or stability of similar compounds (Uchida et al., 1981).
Application in Material Science
The synthesis of carboxylate-containing polyamides and their calcium complexes, with implications for material science and biomineralization, shows the diversity of applications for compounds with carboxamide functionalities (Ueyama et al., 1998).
Anticancer Research
Compounds with mesitylene sulfonyl and related moieties have been evaluated as potential anticancer agents, highlighting the medicinal chemistry aspect of these compounds. For example, substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamide derivatives were synthesized and tested for their cytotoxic effects on various cancer cell lines (Redda et al., 2011).
Drug Design and Prodrugs
The development of novel prodrugs activated to cytotoxic alkylating agents by enzymes for cancer treatment illustrates the therapeutic potential of compounds with specific functional groups (Springer et al., 1990).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(3-cyano-6-methylquinolin-4-yl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O2/c1-17-3-8-23-22(13-17)24(20(14-26)16-27-23)29-11-9-19(10-12-29)25(30)28-15-18-4-6-21(31-2)7-5-18/h3-8,13,16,19H,9-12,15H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPRTWXHELUHPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NCC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

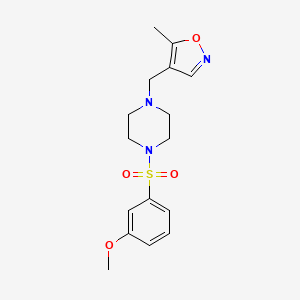
![3-[4-(1-Methylpiperidin-3-yl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2753480.png)
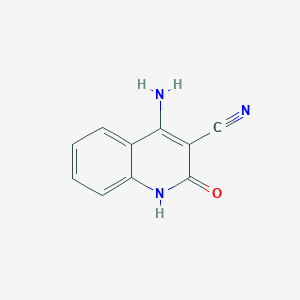
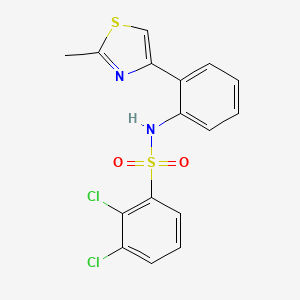
![8-[4-(tetrahydro-2H-pyran-4-ylamino)piperidin-1-yl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2753486.png)
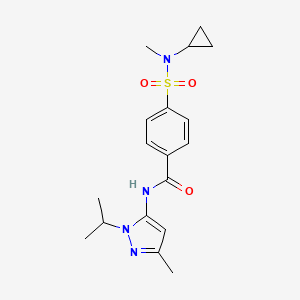
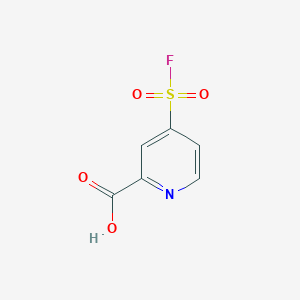

![Ethyl 6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2753492.png)

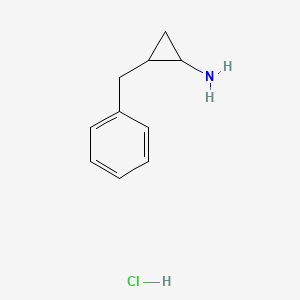
![3-fluoro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide](/img/structure/B2753498.png)
![2-[(Chloromethyl)sulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2753499.png)
![9-(4-ethoxyphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2753501.png)